CYM50308

Beschreibung

Eigenschaften

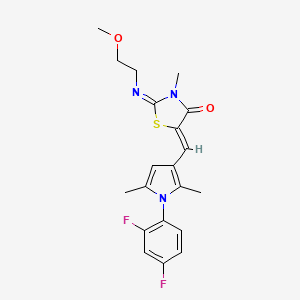

IUPAC Name |

(5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2N3O2S/c1-12-9-14(13(2)25(12)17-6-5-15(21)11-16(17)22)10-18-19(26)24(3)20(28-18)23-7-8-27-4/h5-6,9-11H,7-8H2,1-4H3/b18-10-,23-20? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQZKTRCUAWRHT-ONBPWHQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=C(C=C(C=C2)F)F)C)C=C3C(=O)N(C(=NCCOC)S3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=C(C=C(C=C2)F)F)C)/C=C\3/C(=O)N(C(=NCCOC)S3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of CYM50308 on S1PR4

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYM50308 is a potent and selective synthetic agonist for the Sphingosine-1-Phosphate Receptor 4 (S1PR4), a G protein-coupled receptor predominantly expressed in hematopoietic and lymphoid tissues. S1PR4 plays a crucial role in regulating immune cell trafficking, differentiation, and activation, making it an attractive therapeutic target for various inflammatory and autoimmune diseases, as well as certain cancers. This technical guide provides a comprehensive overview of the mechanism of action of CYM50308 on S1PR4, detailing its binding and functional characteristics, downstream signaling pathways, and cellular effects. The information presented herein is intended to support further research and drug development efforts targeting S1PR4.

Core Data Summary

The following tables summarize the key quantitative data for CYM50308's interaction with S1PR4.

Table 1: Potency and Selectivity of CYM50308

| Parameter | Value | Receptor Subtype(s) | Assay Type | Reference |

| EC50 | 37.7 - 79.1 nM | Human S1PR4 | Tango™ β-arrestin recruitment assay | [1] |

| Selectivity | Inactive (up to 25 µM) | Human S1P1, S1P2, S1P3 | Tango™ β-arrestin recruitment assay | [1] |

| Inactive (up to 2.1 µM) | Human S1P5 | Tango™ β-arrestin recruitment assay | [1] |

Signaling Pathways Modulated by CYM50308

Activation of S1PR4 by CYM50308 initiates a cascade of intracellular signaling events mediated by heterotrimeric G proteins. S1PR4 primarily couples to Gαi and Gα12/13, leading to the modulation of multiple downstream effector pathways.

Key Downstream Effects:

-

Gαi-Mediated Signaling: Upon CYM50308 binding, the activated Gαi subunit can lead to the activation of Phospholipase C (PLC) and subsequent mobilization of intracellular calcium. Furthermore, Gαi signaling can contribute to the phosphorylation and activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2).

-

Gα12/13-Mediated Signaling: The Gα12/13 pathway activation results in the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). This pathway is primarily involved in regulating cytoskeletal dynamics, cell shape, and migration.

-

JNK Pathway: Studies have indicated that S1PR4 signaling can influence the phosphorylation of c-Jun N-terminal kinase (JNK), which plays a role in cellular responses to stress and inflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of CYM50308 on S1PR4.

Tango™ β-Arrestin Recruitment Assay

This assay was utilized for the primary identification and characterization of CYM50308 as an S1PR4 agonist. It measures the recruitment of β-arrestin to the activated receptor, a hallmark of GPCR activation.

Experimental Workflow:

Methodology:

-

Cell Culture: Tango™ S1PR4-bla U2OS cells, which stably express human S1PR4 fused to a TEV protease cleavage site and a β-arrestin-TEV protease fusion protein, are cultured in McCoy's 5A medium supplemented with 10% dialyzed fetal bovine serum, penicillin, streptomycin, and appropriate selection antibiotics.

-

Assay Procedure:

-

Cells are seeded into 384-well black-wall, clear-bottom plates and incubated overnight.

-

CYM50308 is serially diluted and added to the cells.

-

The plates are incubated for 5 hours at 37°C to allow for receptor activation and subsequent β-lactamase reporter gene expression.

-

LiveBLAzer™-FRET B/G substrate is added, and the plates are incubated for 2 hours at room temperature in the dark.

-

Fluorescence emission is measured at 460 nm and 530 nm using a fluorescence plate reader.

-

-

Data Analysis: The ratio of blue (460 nm) to green (530 nm) fluorescence is calculated to determine the extent of β-lactamase activity. Dose-response curves are generated by plotting the fluorescence ratio against the logarithm of the CYM50308 concentration, and the EC50 value is determined using a four-parameter logistic fit.

Macrophage Polarization Assay

CYM50308 has been shown to modulate macrophage polarization, a key process in the inflammatory response.

Experimental Workflow:

Methodology:

-

Macrophage Culture: Bone marrow-derived macrophages (BMDMs) are isolated from mice and cultured in DMEM supplemented with 10% fetal bovine serum and M-CSF to promote differentiation.

-

Polarization and Treatment:

-

To induce M1 polarization, macrophages are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

-

CYM50308 is added concurrently with the polarizing stimuli at various concentrations.

-

-

Analysis of M1 Markers:

-

Quantitative PCR (qPCR): RNA is extracted from the cells, and the expression levels of M1 marker genes, such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), are quantified by qPCR.

-

Flow Cytometry: Cells are stained with fluorescently labeled antibodies against the M1 surface marker CD86 and analyzed by flow cytometry.

-

Western Blot: Cell lysates are prepared, and the protein levels of iNOS are determined by Western blotting.

-

Expected Outcome: Treatment with CYM50308 is expected to significantly inhibit the expression of M1 markers in a dose-dependent manner, indicating a suppression of M1 macrophage polarization.

Conclusion

CYM50308 is a valuable pharmacological tool for investigating the physiological and pathological roles of S1PR4. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of targeting S1PR4. The detailed mechanisms and protocols provided in this guide offer a solid foundation for researchers to design and execute experiments to further elucidate the intricate signaling and cellular functions regulated by S1PR4 activation. Future studies should focus on determining the precise binding kinetics of CYM50308 and further exploring its effects on various immune cell subsets to fully unravel the therapeutic promise of S1PR4 agonism.

References

The Immunomodulatory Landscape of CYM50308: A Technical Guide to its Function as a Selective S1PR4 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYM50308 is a potent and selective synthetic agonist for the Sphingosine-1-Phosphate Receptor 4 (S1PR4), a G protein-coupled receptor predominantly expressed on immune cells. This technical guide provides an in-depth exploration of the function of CYM50308 in immunology, consolidating current research on its mechanism of action, effects on various immune cell populations, and its potential as a therapeutic modulator in diseases with an immunological basis, such as asthma and cancer. This document details the signaling pathways initiated by CYM50308, presents quantitative data on its activity, and provides comprehensive experimental protocols for studying its effects, aiming to equip researchers with the necessary information to investigate and harness the therapeutic potential of S1PR4 agonism.

Introduction to CYM50308 and S1PR4

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a multitude of cellular processes, including cell trafficking, proliferation, and survival, through its interaction with a family of five S1P receptors (S1PR1-5)[1]. S1PR4 is highly expressed in hematopoietic cells, including macrophages, dendritic cells, neutrophils, and T cells, suggesting a critical role in the regulation of the immune system[2]. Unlike S1PR1, which is a key regulator of lymphocyte egress from lymphoid organs, S1PR4 appears to play a more nuanced role in modulating immune cell activation and function rather than trafficking[3].

CYM50308 has emerged as a valuable pharmacological tool to selectively probe the function of S1PR4. Its high potency and selectivity allow for the precise investigation of S1PR4-mediated signaling and its downstream immunological consequences.

Quantitative Analysis of CYM50308 Activity

The efficacy and selectivity of CYM50308 as an S1PR4 agonist have been quantified in various studies. The following table summarizes key quantitative data, providing a comparative overview of its potency and receptor specificity.

| Parameter | Receptor | Value | Cell Line/System | Reference |

| EC50 | Human S1PR4 | 37.7 nM - 79.1 nM | Tango™ β-arrestin recruitment assay | [4] |

| EC50 | Human S1PR4 | 56 nM | Not specified | R&D Systems |

| Selectivity | Human S1P1, S1P2, S1P3 | Inactive up to 25 µM | Tango™ β-arrestin recruitment assay | [4] |

| Selectivity | Human S1P5 | Inactive up to 2.1 µM | Tango™ β-arrestin recruitment assay |

Table 1: Quantitative Potency and Selectivity of CYM50308. EC50 (Half-maximal effective concentration) values indicate the concentration of CYM50308 required to elicit 50% of the maximal response at the S1PR4 receptor. The high micromolar values for other S1P receptors demonstrate its significant selectivity for S1PR4.

S1PR4 Signaling Pathway Activated by CYM50308

Upon binding of CYM50308, S1PR4 undergoes a conformational change, leading to the activation of heterotrimeric G proteins. S1PR4 primarily couples to Gαi and Gα12/13, initiating distinct downstream signaling cascades that ultimately modulate immune cell function.

Activation of the Gαi pathway by CYM50308 leads to the stimulation of Phospholipase C (PLC), which in turn can activate the Extracellular signal-Regulated Kinase (ERK) pathway. The Gα12/13 pathway activation results in the engagement of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). These pathways are integral to the regulation of cytokine production, cell morphology, and migration.

Immunomodulatory Functions of CYM50308

Attenuation of Neutrophilic Airway Inflammation

In the context of asthma, CYM50308 has demonstrated a significant anti-inflammatory role. Studies have shown that treatment with CYM50308 can attenuate neutrophilic airway inflammation in experimental asthma models. This effect is primarily attributed to its ability to repress the activation of proinflammatory M1 macrophages. By promoting a shift away from the M1 phenotype, CYM50308 reduces the secretion of inflammatory cytokines that drive the inflammatory response in non-eosinophilic asthma.

Modulation of Macrophage Polarization

The polarization of macrophages into functionally distinct phenotypes (pro-inflammatory M1 versus anti-inflammatory M2) is a critical determinant of immune responses. CYM50308, through S1PR4 activation, influences this balance.

-

Repression of M1 Macrophage Activation: In the presence of pro-inflammatory stimuli like LPS and IFN-γ, CYM50308 has been shown to decrease the expression of M1 markers such as Nos2 and Cd86. This leads to a reduction in the production of pro-inflammatory cytokines like IL-6, IL-12, and IL-1β.

The following diagram illustrates the experimental workflow for assessing the effect of CYM50308 on macrophage polarization.

Role in Cancer Immunity

The role of S1PR4 signaling in cancer immunity is complex and appears to be context-dependent. While S1PR4 ablation has been shown to delay tumor growth by increasing the abundance of CD8+ T cells, the use of the S1PR4 agonist CYM50308 in a human PBMC/MCF-7 co-culture system did not significantly alter the number of CD8+ T cells. This suggests that the constitutive signaling of S1PR4 in the tumor microenvironment may contribute to an immunosuppressive milieu, and that simple agonism with CYM50308 may not be sufficient to overcome this in all contexts. However, the lack of an effect on CD8+ T cell numbers in this specific in vitro model does not preclude other potential roles for CYM50308 in modulating anti-tumor immunity. Further research is needed to elucidate the precise effects of S1PR4 agonism on different immune cell subsets within the tumor microenvironment.

Detailed Experimental Protocols

In Vitro Macrophage Polarization Assay

Objective: To assess the effect of CYM50308 on the polarization of bone marrow-derived macrophages (BMDMs) towards the M1 phenotype.

Materials:

-

Bone marrow cells from mice

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

RPMI-1640 medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

Interferon-gamma (IFN-γ)

-

CYM50308 (dissolved in DMSO)

-

Vehicle control (DMSO)

-

RNA isolation kit

-

cDNA synthesis kit

-

qPCR reagents and primers for Nos2, Cd86, Il6, Tnf, and a housekeeping gene (e.g., Actb)

-

Flow cytometry antibodies: anti-F4/80, anti-CD86

-

ELISA kits for IL-6 and TNF-α

Protocol:

-

BMDM Differentiation: a. Isolate bone marrow cells from the femurs and tibias of mice. b. Culture the cells in RPMI-1640 supplemented with 10% FBS and 20 ng/mL M-CSF for 7 days to differentiate them into macrophages. Change the media on day 3.

-

Macrophage Stimulation and Treatment: a. Seed the differentiated BMDMs into 6-well plates at a density of 1 x 10^6 cells/well. b. Pre-treat the cells with CYM50308 (e.g., 1 µM) or vehicle control for 1 hour. c. Stimulate the cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours to induce M1 polarization.

-

Analysis: a. qPCR: i. Harvest the cells and isolate total RNA. ii. Synthesize cDNA from the RNA. iii. Perform qPCR to analyze the relative gene expression of M1 markers (Nos2, Cd86, Il6, Tnf). b. Flow Cytometry: i. Harvest the cells and stain with fluorescently labeled antibodies against F4/80 and CD86. ii. Analyze the percentage of CD86+ cells within the F4/80+ macrophage population. c. ELISA: i. Collect the cell culture supernatants. ii. Measure the concentration of secreted IL-6 and TNF-α using ELISA kits according to the manufacturer's instructions.

In Vitro CD8+ T Cell Proliferation Assay

Objective: To determine the effect of CYM50308 on the proliferation of CD8+ T cells.

Materials:

-

Splenocytes from mice

-

CD8+ T cell isolation kit

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Anti-CD3 and anti-CD28 antibodies

-

CYM50308 (dissolved in DMSO)

-

Vehicle control (DMSO)

-

RPMI-1640 medium with 10% FBS

-

Flow cytometer

Protocol:

-

CD8+ T Cell Isolation and Staining: a. Isolate splenocytes from a mouse spleen. b. Isolate CD8+ T cells using a negative selection magnetic isolation kit. c. Label the isolated CD8+ T cells with CFSE according to the manufacturer's protocol.

-

T Cell Activation and Treatment: a. Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C. b. Wash the plate to remove unbound antibody. c. Seed the CFSE-labeled CD8+ T cells at a density of 1 x 10^5 cells/well. d. Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to each well. e. Add CYM50308 at various concentrations or vehicle control to the respective wells.

-

Analysis: a. Culture the cells for 72 hours at 37°C and 5% CO2. b. Harvest the cells and analyze by flow cytometry. c. Gate on the CD8+ T cell population and assess proliferation by measuring the dilution of the CFSE signal. Each peak of decreasing fluorescence intensity represents a cell division.

Conclusion and Future Directions

CYM50308 serves as a critical tool for elucidating the multifaceted roles of S1PR4 in the immune system. Its ability to selectively activate S1PR4 has revealed a significant immunomodulatory function, particularly in the context of macrophage polarization and its subsequent impact on inflammatory diseases like asthma. While its role in cancer immunity is still under active investigation, the current findings suggest a complex interplay that warrants further exploration.

Future research should focus on:

-

In vivo efficacy: Translating the promising in vitro findings into in vivo models of various inflammatory and autoimmune diseases.

-

Combination therapies: Investigating the synergistic potential of CYM50308 with other immunomodulatory agents in cancer and other diseases.

-

Signal transduction details: Further dissecting the downstream signaling pathways activated by CYM50308 in different immune cell types to better understand the molecular basis of its effects.

The continued study of CYM50308 and S1PR4 signaling holds significant promise for the development of novel therapeutic strategies for a range of immune-mediated disorders. This guide provides a foundational resource for researchers to contribute to this exciting and rapidly evolving field.

References

CYM50308: A Technical Guide to its Discovery and Development as a Selective S1PR4 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of CYM50308, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 4 (S1PR4). This document details the experimental methodologies employed in its development and summarizes key quantitative data.

Introduction

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a wide array of physiological and pathological processes, including immune cell trafficking, angiogenesis, and inflammation.[1] Its effects are mediated through a family of five G protein-coupled receptors (GPCRs), S1PR1-5. S1PR4 is primarily expressed in hematopoietic and lymphoid tissues and has been implicated in lymphocyte signaling, megakaryocyte differentiation, and platelet formation.[2] The development of selective agonists for S1PR4, such as CYM50308, provides crucial pharmacological tools to elucidate the specific biological functions of this receptor and to explore its therapeutic potential in areas like autoimmune diseases and thrombocytopenia.[3]

CYM50308 was identified through a high-throughput screening campaign of the Molecular Libraries-Small Molecule Repository (MLSMR) and was subsequently characterized as a potent and selective S1PR4 agonist.[3] This guide will delve into the technical details of its discovery and preclinical development.

Data Presentation

In Vitro Activity and Selectivity of CYM50308

The following table summarizes the in vitro potency and selectivity of CYM50308 at the human S1P receptors. The activity was determined using a Tango™ β-arrestin recruitment assay.

| Receptor | Agonist Activity (EC50) | Notes |

| S1PR4 | 37.7 nM - 79.1 nM | Potent agonist activity. |

| S1PR1 | > 25 µM | Inactive at concentrations up to 25 µM. |

| S1PR2 | > 25 µM | Inactive at concentrations up to 25 µM. |

| S1PR3 | > 25 µM | Inactive at concentrations up to 25 µM. |

| S1PR5 | 2.1 µM | Weak agonist activity. |

Data sourced from Echelon Biosciences and Urbano et al., 2011.[3]

Binding Affinity

As of the latest available data, the equilibrium dissociation constant (Kd) for CYM50308 at the S1PR4 receptor has not been publicly reported. The EC50 values from functional assays are used as an indicator of its high potency.

Pharmacokinetics and Pharmacodynamics

Detailed in vivo pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and pharmacodynamic data for CYM50308 are not extensively available in the public domain. Preclinical studies have utilized CYM50308 in mouse models to investigate its effects on immune cells, particularly CD8+ T cells.

Experimental Protocols

Synthesis of CYM50308

The synthesis of CYM50308 is based on the chemical scaffold of a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one. While a detailed, step-by-step protocol for CYM50308 is not publicly available, the general synthetic scheme reported by Urbano et al. (2011) involves the following key steps. The synthesis starts from commercially available reagents and employs standard organic chemistry transformations.

Representative Synthetic Scheme:

A Knoevenagel condensation reaction between a substituted pyrrole-3-carbaldehyde and a 3-alkyl-2-(alkylimino)thiazolidin-4-one derivative is the key step in assembling the core structure of CYM50308. The synthesis of the thiazolidinone intermediate can be achieved through the reaction of an appropriate thiourea with a haloacetic acid derivative.

Workflow for the Synthesis of CYM50308 Analogues:

Synthetic workflow for CYM50308 analogues.

In Vitro S1PR4 Agonist Activity Assay (Tango™ β-Arrestin Recruitment Assay)

The primary screening and characterization of CYM50308 as an S1PR4 agonist were performed using the Tango™ GPCR Assay technology. This assay measures ligand-induced recruitment of β-arrestin to the activated GPCR.

Principle of the Tango™ Assay:

The assay utilizes a cell line (e.g., U2OS or HEK293) co-expressing the target GPCR (S1PR4) fused to a transcription factor (e.g., Gal4-VP16) via a protease cleavage site, and a β-arrestin protein fused to a protease (e.g., TEV protease). Upon agonist binding to the S1PR4, β-arrestin-protease is recruited to the receptor, leading to the cleavage of the transcription factor. The released transcription factor translocates to the nucleus and activates the expression of a reporter gene, typically β-lactamase. The β-lactamase activity is then measured using a FRET-based substrate, and the signal is proportional to the agonist-induced receptor activation.

General Protocol:

-

Cell Culture and Plating: A suitable host cell line (e.g., U2OS) stably or transiently expressing the S1PR4-transcription factor fusion and the β-arrestin-protease fusion is cultured under standard conditions. Cells are seeded into 384-well assay plates and incubated to allow for cell attachment.

-

Compound Addition: Serial dilutions of CYM50308 and control compounds are prepared and added to the cells.

-

Incubation: The plates are incubated for a sufficient period (e.g., 5-16 hours) at 37°C to allow for receptor activation, β-arrestin recruitment, protease cleavage, and reporter gene expression.

-

Substrate Addition and Signal Detection: A FRET-based β-lactamase substrate is added to the wells, and the plates are incubated at room temperature in the dark. The fluorescence emission at two wavelengths (e.g., 460 nm and 530 nm) is measured using a plate reader.

-

Data Analysis: The ratio of the two emission signals is calculated to determine the level of β-lactamase activity. The EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Workflow for the Tango™ β-arrestin recruitment assay.

S1PR4 Signaling Pathway

S1PR4 activation by CYM50308 initiates downstream signaling cascades through its coupling to heterotrimeric G proteins, primarily Gαi and Gα12/13.

-

Gαi Pathway: Coupling to Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits released from Gαi can activate Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway can also lead to the activation of the Ras-Raf-MEK-ERK (MAPK) cascade.

-

Gα12/13 Pathway: Coupling to Gα12/13 activates the small GTPase RhoA. Activated RhoA then stimulates Rho-associated kinase (ROCK), which plays a crucial role in regulating the actin cytoskeleton, cell shape, and motility.

The diagram below illustrates the major signaling pathways activated by S1PR4.

S1PR4 signaling pathway activated by CYM50308.

Conclusion

CYM50308 is a valuable pharmacological tool for investigating the physiological and pathological roles of S1PR4. Its high potency and selectivity make it a suitable probe for in vitro and in vivo studies. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, which will be crucial for assessing its potential as a therapeutic agent. This technical guide provides a foundational understanding of the discovery and development of CYM50308 for researchers and professionals in the field of drug discovery.

References

- 1. Quantitative phosphoproteomic analysis reveals system-wide signaling pathways downstream of SDF-1/CXCR4 in breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery, synthesis and SAR analysis of novel selective small molecule S1P4–R agonists based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one chemotype - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CYM50308 in Sphingosine-1-Phosphate Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that orchestrates a diverse array of cellular processes through its interaction with a family of five G protein-coupled receptors (GPCRs), designated S1P1-5. These receptors are integral to physiological functions ranging from immune cell trafficking and vascular development to neuronal signaling. The distinct tissue distribution and downstream signaling pathways of each S1P receptor subtype have made them attractive targets for therapeutic intervention in various diseases, including autoimmune disorders, cancer, and inflammatory conditions.

This technical guide focuses on CYM50308, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4). S1P4 is primarily expressed in the hematopoietic and lymphoid tissues, as well as in the lung, and has been implicated in the regulation of immune cell function and differentiation. CYM50308 serves as a valuable pharmacological tool for elucidating the specific roles of S1P4 in these processes. This document provides a comprehensive overview of CYM50308's pharmacological profile, its mechanism of action within the S1P signaling cascade, and detailed methodologies for its characterization.

CYM50308: A Selective S1P4 Receptor Agonist

CYM50308 is a small molecule agonist that exhibits high potency and selectivity for the human S1P4 receptor.[1][2][3] Its selectivity is a key attribute, allowing for the specific interrogation of S1P4 function without the confounding effects of activating other S1P receptor subtypes.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters that define the pharmacological profile of CYM50308.

| Parameter | Receptor Subtype | Value | Reference |

| EC50 | Human S1P4 | 56 nM | [1] |

| Human S1P4 | 37.7 - 79.1 nM | [2] | |

| Human S1P1 | > 25 µM | ||

| Human S1P2 | > 25 µM | ||

| Human S1P3 | > 25 µM | ||

| Human S1P5 | 2.1 µM |

Mechanism of Action and Signaling Pathways

Activation of the S1P4 receptor by CYM50308 initiates a cascade of intracellular signaling events. S1P4 is known to couple to Gαi and Gαo proteins. This coupling leads to the modulation of downstream effector systems, influencing a variety of cellular functions.

G Protein-Mediated Signaling

Upon agonist binding, S1P4 facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o and Gβγ subunits, which then go on to modulate their respective downstream targets. A primary consequence of Gαi/o activation is the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

β-Arrestin Recruitment

Like many GPCRs, agonist-bound S1P4 can also recruit β-arrestin proteins. The characterization of CYM50308 has utilized the Tango™ assay, a β-arrestin recruitment-based platform. This indicates that CYM50308 induces a conformational change in S1P4 that is recognized by β-arrestins. The recruitment of β-arrestin can lead to receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades.

Downstream Signaling Cascades

Activation of S1P4 by agonists has been shown to stimulate several key downstream signaling pathways:

-

Extracellular Signal-Regulated Kinase (ERK) Pathway: S1P4 activation leads to the phosphorylation and activation of ERK (also known as MAPK), a critical regulator of cell proliferation, differentiation, and survival.

-

Phospholipase C (PLC) Pathway: S1P4 can also activate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Studies have indicated that S1P4 signaling can influence the PI3K/Akt pathway, a central regulator of cell survival, growth, and metabolism, particularly in immune cells like CD8+ T cells.

The following diagrams illustrate the key signaling pathways associated with CYM50308-mediated S1P4 activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of CYM50308 with the S1P4 receptor and its downstream signaling effects.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell membranes expressing the human S1P4 receptor.

-

Radioligand: [3H]-Dihydrosphingosine-1-phosphate ([3H]DH-S1P) or [33P]S1P.

-

Unlabeled competitor: CYM50308.

-

Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., GF/B).

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of CYM50308 in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or unlabeled S1P (10 µM, for non-specific binding) or CYM50308 dilution.

-

50 µL of S1P4-expressing cell membranes (typically 5-10 µg of protein).

-

50 µL of radioligand at a concentration close to its Kd (e.g., 1-5 nM for [3H]DH-S1P).

-

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a vacuum manifold.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of CYM50308 by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.

Materials:

-

Cell membranes expressing the human S1P4 receptor.

-

[35S]GTPγS.

-

CYM50308.

-

GDP.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of CYM50308 in assay buffer.

-

In a 96-well plate, add in the following order:

-

25 µL of assay buffer or CYM50308 dilution.

-

25 µL of S1P4-expressing cell membranes (10-20 µg protein) pre-incubated with GDP (e.g., 10 µM) for 15 minutes on ice.

-

50 µL of [35S]GTPγS (final concentration ~0.1 nM) in assay buffer.

-

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through the filter plate.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filter plate, add scintillation cocktail, and quantify radioactivity.

-

Determine the EC50 and Emax values for CYM50308-stimulated [35S]GTPγS binding.

β-Arrestin Recruitment Assay (Tango™ Assay)

This cell-based assay measures the recruitment of β-arrestin to the activated receptor.

Materials:

-

Tango™ S1P4-bla U2OS cells (or a similar cell line).

-

Cell culture medium.

-

CYM50308.

-

LiveBLAzer™-FRET B/G Substrate.

-

96-well clear-bottom black plates.

-

Fluorescence plate reader.

Procedure:

-

Seed Tango™ S1P4-bla U2OS cells in a 96-well plate and culture overnight.

-

Prepare serial dilutions of CYM50308 in assay medium.

-

Remove the culture medium and add the CYM50308 dilutions to the cells.

-

Incubate for 5 hours at 37°C in a CO2 incubator.

-

Add the LiveBLAzer™-FRET B/G Substrate to each well.

-

Incubate for 2 hours at room temperature in the dark.

-

Measure the fluorescence at 460 nm and 530 nm using a fluorescence plate reader.

-

Calculate the emission ratio (460 nm / 530 nm) to determine β-arrestin recruitment.

-

Determine the EC50 value for CYM50308-induced β-arrestin recruitment.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the activation of the ERK signaling pathway by detecting the phosphorylated form of ERK1/2.

Materials:

-

Cells expressing the human S1P4 receptor.

-

CYM50308.

-

Cell lysis buffer.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Western blotting equipment.

Procedure:

-

Seed cells in a culture plate and serum-starve overnight.

-

Treat cells with various concentrations of CYM50308 for a specified time (e.g., 5-15 minutes).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the anti-phospho-ERK1/2 primary antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

Quantify the band intensities to determine the fold-increase in ERK1/2 phosphorylation.

Conclusion

CYM50308 is a potent and selective S1P4 receptor agonist that serves as an indispensable tool for dissecting the physiological and pathological roles of this receptor. Its ability to specifically activate S1P4 allows for detailed investigation of its downstream signaling pathways, including G protein-mediated and β-arrestin-dependent cascades. The experimental protocols provided in this guide offer a robust framework for the comprehensive pharmacological characterization of CYM50308 and other S1P4 modulators. A thorough understanding of the molecular mechanisms underlying CYM50308's action will continue to fuel research into the therapeutic potential of targeting the S1P4 receptor in a range of human diseases.

References

- 1. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYM50308 (S1P4 Receptor Agonist) - Echelon Biosciences [echelon-inc.com]

- 3. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to S1PR4 Downstream Signaling Pathways Activated by CYM50308

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate receptor 4 (S1PR4) is a G protein-coupled receptor (GPCR) predominantly expressed in hematopoietic and lymphoid cells.[1][2] Its involvement in immune cell trafficking, differentiation, and activation has positioned it as a compelling therapeutic target for various immunological and inflammatory disorders. CYM50308 is a potent and selective synthetic agonist for S1PR4, making it an invaluable tool for elucidating the receptor's downstream signaling cascades. This technical guide provides a comprehensive overview of the core signaling pathways activated by CYM50308, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support further research and drug development efforts.

Core Signaling Pathways

-

Gα12/13-Mediated Pathway: This pathway is characterized by the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).

The following sections will delve into the experimental validation and characterization of these pathways.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the activation of S1PR4 signaling pathways by CYM50308.

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| Gαi Pathway | ||||

| GTPγS Binding | EC50 | 10 nM | CHO cells expressing hS1P1 | |

| Calcium Mobilization | EC50 | Data not available | Not specified | |

| ERK Phosphorylation | Fold Increase | Data not available | Not specified | |

| Gα12/13 Pathway | ||||

| RhoA Activation | Fold Increase | Data not available | Not specified |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation, providing a direct measure of G protein coupling.

Materials:

-

Cell membranes prepared from cells overexpressing S1PR4

-

[35S]GTPγS (specific activity ~1250 Ci/mmol)

-

GTPγS (unlabeled)

-

GDP

-

CYM50308

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, 0.1% BSA

-

Scintillation cocktail

-

Glass fiber filters

Procedure:

-

Thaw cell membranes on ice.

-

Prepare a reaction mixture containing cell membranes (10-20 µg protein), 10 µM GDP, and varying concentrations of CYM50308 in assay buffer.

-

Pre-incubate the mixture for 15 minutes at 30°C.

-

Initiate the binding reaction by adding [35S]GTPγS to a final concentration of 0.1 nM.

-

Incubate for 60 minutes at 30°C with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2).

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the bound radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.

-

Data are analyzed using non-linear regression to determine EC50 values.

Calcium Mobilization Assay (FLIPR)

This assay utilizes a fluorescent calcium indicator to measure changes in intracellular calcium concentration upon receptor activation. The Fluorometric Imaging Plate Reader (FLIPR) allows for high-throughput analysis.

Materials:

-

Cells expressing S1PR4 (e.g., CHO, HEK293)

-

FLIPR Calcium Assay Kit (e.g., Calcium 4, 5, or 6 from Molecular Devices)

-

CYM50308

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

96- or 384-well black-walled, clear-bottom assay plates

Procedure:

-

Plate cells in assay plates and culture overnight to form a confluent monolayer.

-

Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions.

-

Remove the culture medium and add the dye loading solution to the cells.

-

Incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

Prepare a plate containing various concentrations of CYM50308.

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

The instrument will add the CYM50308 to the cells and immediately begin measuring fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm).

-

Data are recorded as relative fluorescence units (RFU) over time.

-

The peak fluorescence response is used to generate dose-response curves and calculate EC50 values.

RhoA Activation Assay (G-LISA)

The G-LISA is a quantitative ELISA-based assay that measures the level of active, GTP-bound RhoA in cell lysates.

Materials:

-

Cells expressing S1PR4

-

RhoA G-LISA Activation Assay Kit (colorimetric or luminescence)

-

CYM50308

-

Lysis buffer (provided in the kit)

-

Microplate spectrophotometer or luminometer

Procedure:

-

Plate cells and grow to 70-80% confluency.

-

Starve cells in serum-free media for 2-4 hours prior to stimulation.

-

Treat cells with varying concentrations of CYM50308 for a predetermined time (e.g., 5-15 minutes).

-

Wash cells with ice-cold PBS and lyse them with the provided lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate.

-

Add equal amounts of protein from each sample to the Rho-GTP affinity plate provided in the kit.

-

Incubate for 30 minutes at 4°C with agitation.

-

Wash the wells to remove unbound protein.

-

Add the anti-RhoA antibody and incubate.

-

Add the secondary antibody and develop the signal according to the kit's instructions.

-

Measure the absorbance or luminescence to quantify the amount of active RhoA.

-

Results are typically expressed as fold-change over the unstimulated control.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay quantifies the level of phosphorylated ERK1/2 (p-ERK1/2) as a marker of MAPK pathway activation.

Materials:

-

Cells expressing S1PR4

-

CYM50308

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and grow to 70-80% confluency.

-

Starve cells in serum-free media for 12-24 hours.

-

Stimulate cells with different concentrations of CYM50308 for various time points (e.g., 5, 15, 30 minutes).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration of the lysates.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total ERK1/2 antibody as a loading control.

-

Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK to total ERK.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: S1PR4 signaling activated by CYM50308.

Caption: Experimental workflow for S1PR4 pathway analysis.

Conclusion

This technical guide provides a foundational understanding of the S1PR4 downstream signaling pathways activated by the selective agonist CYM50308. The detailed experimental protocols and pathway visualizations serve as a valuable resource for researchers investigating the role of S1PR4 in health and disease. Further research is warranted to generate more specific quantitative data on the effects of CYM50308 to fully elucidate the therapeutic potential of targeting this receptor.

References

- 1. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The S1P1 Receptor Agonist CYM50308: A Technical Guide to its Effects on Lymphocyte Trafficking

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYM50308 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). This receptor plays a pivotal role in the regulation of lymphocyte trafficking, particularly the egress of lymphocytes from secondary lymphoid organs. Agonism of S1P1 by compounds like CYM50308 leads to the sequestration of lymphocytes within these organs, resulting in a transient and reversible reduction of circulating lymphocytes in the peripheral blood. This mechanism of action has significant therapeutic implications for autoimmune diseases and other inflammatory conditions. This technical guide provides an in-depth overview of the effects of CYM50308 on lymphocyte trafficking, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Mechanism of Action: S1P1 Receptor Agonism and Lymphocyte Sequestration

The trafficking of lymphocytes is a tightly regulated process essential for immune surveillance. Lymphocytes continuously circulate between the blood, secondary lymphoid organs (such as lymph nodes and spleen), and peripheral tissues. The egress of lymphocytes from lymph nodes back into the circulation is critically dependent on a chemotactic gradient of sphingosine-1-phosphate (S1P), which is high in the blood and lymph and low within the lymphoid tissue.[1][2] Lymphocytes express the S1P1 receptor and use it to sense this gradient, promoting their exit from the lymph nodes.

CYM50308, as an S1P1 receptor agonist, mimics the action of endogenous S1P. However, sustained activation of the S1P1 receptor by an agonist like CYM50308 leads to the internalization and downregulation of the receptor from the lymphocyte surface. This renders the lymphocytes insensitive to the endogenous S1P gradient, effectively trapping them within the lymph nodes.[3][4] This process, known as lymphocyte sequestration, results in a dose-dependent reduction in the number of circulating lymphocytes in the peripheral blood, a state referred to as lymphopenia.

Quantitative Data: In Vivo Efficacy of CYM50308

The in vivo effects of CYM50308 (also referred to as CYM-5442 in some literature) on peripheral blood lymphocyte counts have been quantified in murine models. The following tables summarize the dose-dependent effects of CYM50308 on T- and B-lymphocyte sequestration.

| Treatment Group | Time Point | Mean T-Lymphocyte Count (cells/µL) ± SEM | % Reduction vs. Vehicle |

| Vehicle | 3h | 3500 ± 250 | - |

| CYM50308 (10 mg/kg) | 3h | 500 ± 100 | 85.7% |

| Vehicle | 24h | 3400 ± 300 | - |

| CYM50308 (10 mg/kg) | 24h | 3200 ± 280 | 5.9% (recovery) |

| Treatment Group | Time Point | Mean B-Lymphocyte Count (cells/µL) ± SEM | % Reduction vs. Vehicle |

| Vehicle | 3h | 4500 ± 350 | - |

| CYM50308 (10 mg/kg) | 3h | 800 ± 150 | 82.2% |

| Vehicle | 24h | 4300 ± 400 | - |

| CYM50308 (10 mg/kg) | 24h | 4100 ± 380 | 4.7% (recovery) |

Data adapted from Gonzalez-Cabrera et al., 2013.[5]

Experimental Protocols

In Vivo Lymphocyte Sequestration Assay

This protocol describes the methodology for assessing the in vivo effect of CYM50308 on peripheral blood lymphocyte counts in mice.

Materials:

-

CYM50308

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

C57BL/6 mice (8-12 weeks old)

-

EDTA-coated micro-hematocrit tubes

-

Flow cytometer

-

Fluorescently-conjugated antibodies against mouse CD4, CD8, and B220

-

Red blood cell lysis buffer

-

Phosphate-buffered saline (PBS)

Procedure:

-

Animal Dosing: Administer CYM50308 (e.g., 10 mg/kg) or vehicle to mice via oral gavage.

-

Blood Collection: At specified time points (e.g., 3 and 24 hours) post-dosing, collect peripheral blood from the retro-orbital sinus or tail vein into EDTA-coated tubes.

-

Red Blood Cell Lysis: Lyse red blood cells using a lysis buffer according to the manufacturer's instructions.

-

Cell Staining: Wash the remaining leukocytes with PBS and then stain with fluorescently-conjugated antibodies against T-cell markers (CD4 and CD8) and a B-cell marker (B220) for 30 minutes at 4°C in the dark.

-

Flow Cytometry: Wash the stained cells and resuspend in PBS. Acquire the samples on a flow cytometer.

-

Data Analysis: Gate on the lymphocyte population based on forward and side scatter properties. Within the lymphocyte gate, quantify the populations of CD4+ T-cells, CD8+ T-cells, and B220+ B-cells. Calculate the absolute cell counts and the percentage reduction compared to the vehicle-treated group.

In Vitro Lymphocyte Migration (Transwell) Assay

This protocol provides a framework for evaluating the direct effect of CYM50308 on lymphocyte migration towards a chemoattractant in vitro.

Materials:

-

CYM50308

-

Isolated primary lymphocytes (e.g., from mouse spleen or human peripheral blood)

-

Transwell inserts (with a pore size appropriate for lymphocytes, e.g., 5 µm)

-

24-well plates

-

Chemoattractant (e.g., S1P or a chemokine like CXCL12)

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

Cell counting solution (e.g., trypan blue) or a fluorescence-based viability assay

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Preparation: Isolate lymphocytes and resuspend them in assay medium at a concentration of 1 x 10^6 cells/mL.

-

Compound Pre-incubation: Pre-incubate the lymphocytes with various concentrations of CYM50308 or vehicle for 1-2 hours at 37°C.

-

Assay Setup:

-

Add assay medium containing the chemoattractant to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add the pre-incubated lymphocyte suspension to the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.

-

Quantification of Migration:

-

Carefully remove the Transwell inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Count the number of migrated cells using a hemocytometer with trypan blue exclusion or a fluorescence-based viability assay.

-

-

Data Analysis: Calculate the percentage of migrated cells for each condition relative to the initial number of cells added to the upper chamber. Compare the migration of CYM50308-treated cells to the vehicle-treated control.

Signaling Pathways and Visualizations

S1P1 Receptor Signaling Pathway in Lymphocyte Egress

The binding of CYM50308 to the S1P1 receptor on a lymphocyte initiates a signaling cascade that ultimately inhibits the cell's ability to egress from the lymph node. This process is primarily mediated through the Gαi subunit of the heterotrimeric G-protein coupled to the S1P1 receptor.

Caption: S1P1 receptor signaling cascade initiated by CYM50308.

Experimental Workflow for In Vivo Lymphocyte Sequestration Assay

The following diagram illustrates the key steps involved in the in vivo evaluation of CYM50308's effect on lymphocyte trafficking.

Caption: Workflow for in vivo lymphocyte sequestration analysis.

Conclusion

CYM50308 is a selective S1P1 receptor agonist that effectively induces the sequestration of lymphocytes within secondary lymphoid organs, leading to a reversible reduction in peripheral blood lymphocyte counts. This technical guide has provided quantitative data on its in vivo efficacy, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action. This information serves as a valuable resource for researchers and drug development professionals working to understand and harness the therapeutic potential of S1P1 receptor modulation in various disease contexts.

References

- 1. S1P(1) receptor modulation with cyclical recovery from lymphopenia ameliorates mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S1P1 Receptor Modulation with Cyclical Recovery from Lymphopenia Ameliorates Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of the Selective S1P4 Agonist CYM50308 on Dendritic Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendritic cells (DCs) are potent antigen-presenting cells that play a pivotal role in initiating and shaping adaptive immune responses. Their function is tightly regulated by a variety of signaling molecules, including sphingosine-1-phosphate (S1P). S1P exerts its effects through a family of five G protein-coupled receptors (S1PR1-5), and modulating these receptors has emerged as a promising strategy for the treatment of autoimmune diseases and other inflammatory conditions. CYM50308 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4). This technical guide provides an in-depth overview of the known and inferred impact of CYM50308 on dendritic cell function, drawing from studies on S1P4 receptor knockout models and related pharmacological research.

CYM50308: A Selective S1P4 Receptor Agonist

CYM50308 is a small molecule agonist with high selectivity for the S1P4 receptor. It displays significantly lower to no activity at other S1P receptor subtypes, making it a valuable tool for elucidating the specific roles of S1P4 in immune cell function.

The Role of S1P4 in Dendritic Cell Function

The S1P4 receptor is predominantly expressed on hematopoietic and lymphocytic cells, including dendritic cells. Research utilizing S1P4-deficient mouse models has revealed its significant involvement in several key aspects of DC biology.

Impact on Dendritic Cell Migration

Studies have shown that S1P4 deficiency profoundly affects dendritic cell migration. While the precise role of S1P4 in DC trafficking is complex, evidence suggests it may act as a negative regulator of migration. In a model of allergic airway disease, the loss of S1P4 resulted in a notable accumulation of DCs in the draining lymph nodes. This suggests that activation of S1P4 by an agonist like CYM50308 could potentially inhibit DC migration to lymph nodes, thereby modulating the initiation of adaptive immune responses.

Modulation of Cytokine Secretion

S1P4 signaling plays a critical role in regulating the cytokine profile of dendritic cells. S1P4 deficiency in murine DCs has been shown to reduce their capacity to drive the differentiation of T helper 17 (Th17) cells.[1] This is significant as Th17 cells are key players in various autoimmune and inflammatory diseases. The reduced Th17 differentiation is linked to altered cytokine secretion by the S1P4-deficient DCs. Furthermore, S1P4 signaling in human plasmacytoid DCs (pDCs) has been shown to modulate the production of type I interferons (IFN-α).[2] Specifically, activation of S1P4 can lead to a decrease in IFN-α secretion upon stimulation.[2][3]

The table below summarizes the inferred effects of CYM50308 on DC cytokine production based on S1P4 deficiency studies.

| Cytokine | Inferred Effect of CYM50308 (S1P4 Agonist) on Secretion | Basis of Inference |

| IL-6 | Potential increase | S1P4 signaling promotes Th17 differentiation, which is often dependent on IL-6 produced by DCs.[3] |

| IL-12 | Potential decrease | S1P4 deficiency leads to an increase in Th2-dominated immune responses, suggesting that S1P4 activation might suppress Th1-polarizing cytokines like IL-12. |

| IL-10 | Potential increase | S1P signaling in other immune cells can promote the secretion of the anti-inflammatory cytokine IL-10. |

| IFN-α (pDCs) | Decrease | Activation of S1P4 by a specific agonist has been shown to decrease TLR-induced IFN-α secretion from human pDCs. |

| IL-27 | Potential increase | S1P4 signaling in human DCs can trigger the production of IL-27. |

Experimental Protocols

While specific protocols detailing the use of CYM50308 on dendritic cells are not widely published, the following are detailed methodologies for key experiments that can be adapted to investigate its effects.

Bone Marrow-Derived Dendritic Cell (BMDC) Culture and Treatment

This protocol describes the generation of murine BMDCs and subsequent treatment with CYM50308.

Materials:

-

Bone marrow cells from mice (e.g., C57BL/6)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

-

CYM50308 (dissolved in a suitable solvent like DMSO)

-

Lipopolysaccharide (LPS) or other TLR agonists for DC maturation

Procedure:

-

Harvest bone marrow from the femurs and tibias of mice.

-

Lyse red blood cells using an ACK lysis buffer.

-

Wash the cells and culture them in complete RPMI-1640 medium supplemented with 20 ng/mL of GM-CSF at a density of 2 x 10^6 cells/mL in non-tissue culture treated plates.

-

On day 3, add fresh complete medium containing GM-CSF.

-

On day 6, gently collect the non-adherent and loosely adherent cells. These are immature BMDCs.

-

Plate the immature BMDCs in fresh plates at a density of 1 x 10^6 cells/mL.

-

Treat the cells with varying concentrations of CYM50308 (e.g., 10 nM to 10 µM) or vehicle control for a predetermined time (e.g., 1-24 hours).

-

For maturation studies, add a stimulating agent like LPS (e.g., 100 ng/mL) for the final 18-24 hours of culture.

-

Harvest the cells and supernatant for downstream analysis (flow cytometry for maturation markers, ELISA for cytokines).

Dendritic Cell Migration Assay (Transwell Assay)

This assay measures the chemotactic migration of DCs in response to chemokines, which can be modulated by CYM50308.

Materials:

-

Mature BMDCs (treated with CYM50308 or vehicle)

-

Transwell inserts (with a pore size of 5 µm) for 24-well plates

-

Chemoattractant (e.g., CCL19 or CCL21)

-

Assay medium (e.g., RPMI-1640 with 0.5% BSA)

Procedure:

-

Pre-treat mature BMDCs with different concentrations of CYM50308 for a specified duration.

-

Add 600 µL of assay medium containing the chemoattractant (e.g., 100 ng/mL CCL21) to the lower chamber of the 24-well plate.

-

Resuspend the treated BMDCs in assay medium at a concentration of 1 x 10^6 cells/mL.

-

Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of the Transwell insert.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 hours.

-

Carefully remove the Transwell insert.

-

Collect the cells that have migrated to the lower chamber.

-

Count the migrated cells using a hemocytometer or flow cytometry. The migration index can be calculated as the number of cells migrating towards the chemoattractant divided by the number of cells migrating towards medium alone.

Cytokine Secretion Assay (ELISA)

This protocol details the measurement of cytokines secreted by CYM50308-treated DCs.

Materials:

-

Supernatants from CYM50308-treated DC cultures

-

ELISA kits for specific cytokines (e.g., IL-6, IL-12p70, IL-10, IFN-α)

-

ELISA plate reader

Procedure:

-

Collect supernatants from DC cultures treated with CYM50308 and/or a maturation stimulus as described in Protocol 1.

-

Centrifuge the supernatants to remove any cellular debris.

-

Perform the ELISA according to the manufacturer's instructions for each specific cytokine.

-

Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants and standards, followed by a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the concentration of each cytokine in the samples based on the standard curve.

T-Cell Co-culture Assay

This assay assesses the ability of CYM50308-treated DCs to prime and polarize T-cell responses.

Materials:

-

Mature, antigen-pulsed BMDCs (treated with CYM50308 or vehicle)

-

Purified naive CD4+ or CD8+ T cells from a syngeneic mouse (e.g., from an OT-II or OT-I transgenic mouse for antigen-specific responses)

-

Antigenic peptide (e.g., OVA peptide)

-

CFSE (Carboxyfluorescein succinimidyl ester) for T-cell proliferation analysis

-

ELISA kits for T-cell cytokines (e.g., IFN-γ, IL-4, IL-17)

Procedure:

-

Treat mature BMDCs with CYM50308 and pulse them with the relevant antigenic peptide (e.g., 1 µg/mL) for 2-4 hours.

-

Wash the DCs to remove excess peptide.

-

Label the purified naive T cells with CFSE according to the manufacturer's protocol.

-

Co-culture the antigen-pulsed DCs with the CFSE-labeled T cells at a specific ratio (e.g., 1:10 DC to T cell ratio) in a 96-well plate.

-

Incubate the co-culture for 3-5 days.

-

Assess T-cell proliferation by analyzing CFSE dilution using flow cytometry.

-

Collect the culture supernatants to measure T-cell cytokine production (IFN-γ for Th1, IL-4 for Th2, IL-17 for Th17) by ELISA.

Visualizations of Signaling Pathways and Workflows

Caption: Inferred S1P4 signaling pathway in dendritic cells upon activation by CYM50308.

Caption: A generalized workflow for investigating the effects of CYM50308 on dendritic cell functions.

Conclusion

CYM50308, as a selective S1P4 agonist, holds significant potential as a tool to dissect the role of S1P4 in dendritic cell-mediated immunity and as a potential therapeutic agent for inflammatory and autoimmune disorders. Based on the current understanding of S1P4 function from genetic models, CYM50308 is inferred to modulate DC migration and cytokine secretion, thereby influencing T-cell polarization. Further research utilizing CYM50308 in the detailed experimental protocols outlined in this guide is warranted to fully elucidate its specific impact on dendritic cell biology and its therapeutic potential.

References

The Role of CYM50308 in Murine Models of Asthma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asthma is a heterogeneous chronic respiratory disease characterized by airway inflammation. Recent research has highlighted the potential of targeting sphingosine-1-phosphate (S1P) signaling pathways for therapeutic intervention. CYM50308, a selective agonist of the sphingosine-1-phosphate receptor 4 (S1PR4), has emerged as a promising modulator of airway inflammation, particularly in non-eosinophilic asthma phenotypes. This technical guide provides an in-depth overview of the role of CYM50308 in preclinical asthma models, with a focus on neutrophilic asthma. It details the underlying signaling mechanisms, comprehensive experimental protocols for in vivo and in vitro studies, and a quantitative summary of its effects on key asthma-related parameters. This document is intended to serve as a practical resource for researchers investigating novel therapeutic strategies for asthma.

Introduction

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that regulates a multitude of cellular processes, including immune cell trafficking, inflammation, and cell survival, through its interaction with five G protein-coupled receptors, S1PR1-5.[1] The S1P/S1PR signaling axis has been implicated in the pathophysiology of asthma.[2][3] S1PR4 is predominantly expressed on hematopoietic cells, including macrophages and T cells, suggesting its role in immune regulation.[4]

CYM50308 is a potent and selective agonist for the S1PR4 receptor, with an EC50 ranging from 37.7 nM to 79.1 nM.[5] It displays minimal activity at other S1P receptors, making it a valuable tool for elucidating the specific functions of S1PR4. Recent studies have demonstrated that CYM50308 can attenuate airway inflammation in murine models of neutrophilic asthma, a severe form of the disease that is often refractory to conventional corticosteroid therapy. This guide will explore the mechanisms of action of CYM50308 and provide detailed methodologies to facilitate further research in this area.

Mechanism of Action: S1PR4 Signaling in Macrophages

In the context of neutrophilic asthma, the therapeutic effects of CYM50308 are primarily mediated through its action on macrophages. S1PR4 activation by CYM50308 has been shown to suppress the pro-inflammatory M1 macrophage phenotype.

The proposed signaling pathway is as follows:

-

Receptor Binding: CYM50308 binds to and activates S1PR4 on the surface of macrophages.

-

Interaction with FPR2: S1PR4 activation is linked to the formyl peptide receptor 2 (FPR2).

-

Inhibition of JNK Phosphorylation: This receptor interaction leads to the suppression of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of pro-inflammatory gene expression.

-

Reduced M1 Polarization: By inhibiting JNK phosphorylation, CYM50308 represses the polarization of macrophages towards the M1 phenotype.

-

Decreased Pro-inflammatory Cytokine Secretion: The reduction in M1 macrophages results in decreased secretion of pro-inflammatory cytokines, which are crucial drivers of neutrophilic inflammation in the airways.

Data Presentation: Effects of CYM50308 in a Neutrophilic Asthma Model

The following tables summarize the quantitative data from a representative study investigating the effects of CYM50308 in an ovalbumin (OVA) and lipopolysaccharide (LPS)-induced murine model of neutrophilic asthma.

Table 1: Effect of CYM50308 on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid

| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Neutrophils (x10⁵) | Eosinophils (x10⁵) | Lymphocytes (x10⁵) |

| Control | 1.2 ± 0.3 | 1.1 ± 0.2 | 0.05 ± 0.01 | 0.01 ± 0.00 | 0.04 ± 0.01 |

| OVA/LPS | 8.5 ± 1.2 | 2.5 ± 0.4 | 5.1 ± 0.9 | 0.1 ± 0.02 | 0.8 ± 0.1 |

| OVA/LPS + CYM50308 | 4.3 ± 0.7 | 2.1 ± 0.3 | 1.8 ± 0.5 | 0.08 ± 0.01 | 0.3 ± 0.05* |

Data are presented as mean ± SEM. *p < 0.05 compared to the OVA/LPS group.

Table 2: Effect of CYM50308 on Airway Hyperresponsiveness (AHR) to Methacholine

| Treatment Group | Baseline Resistance (cmH₂O·s/mL) | Resistance at 50 mg/mL Methacholine (cmH₂O·s/mL) |

| Control | 0.45 ± 0.05 | 0.9 ± 0.1 |

| OVA/LPS | 0.50 ± 0.06 | 2.8 ± 0.4 |

| OVA/LPS + CYM50308 | 0.48 ± 0.05 | 1.5 ± 0.3* |

Data are presented as mean ± SEM. *p < 0.05 compared to the OVA/LPS group.

Table 3: Effect of CYM50308 on Lung Histology Scores

| Treatment Group | Peribronchial Inflammation Score | Perivascular Inflammation Score | Mucus Production (PAS Score) |

| Control | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |

| OVA/LPS | 3.2 ± 0.4 | 2.9 ± 0.3 | 2.5 ± 0.3 |

| OVA/LPS + CYM50308 | 1.5 ± 0.3 | 1.3 ± 0.2 | 1.1 ± 0.2* |

Scores are on a scale of 0-4, where 0 is normal and 4 is severe. Data are presented as mean ± SEM. *p < 0.05 compared to the OVA/LPS group.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of CYM50308 in asthma models.

OVA/LPS-Induced Neutrophilic Asthma Model

This protocol describes the induction of a neutrophilic asthma phenotype in mice.

Materials:

-

6-8 week old female BALB/c mice

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)

-

Aluminum hydroxide (Alum) adjuvant (Thermo Fisher Scientific)

-

Sterile, pyrogen-free saline

-

CYM50308 (Cayman Chemical)

-

Vehicle for CYM50308 (e.g., 10% DMSO in saline)

Procedure:

-

Sensitization: On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.

-

Challenge: On days 14, 15, and 16, challenge the mice by intranasal (i.n.) administration of 10 µg OVA and 5 µg LPS in 50 µL of saline under light isoflurane anesthesia.

-

CYM50308 Administration: For the treatment group, administer CYM50308 (e.g., 1 mg/kg) via i.p. injection 1 hour prior to each intranasal challenge. The control group receives an equivalent volume of the vehicle.

-

Analysis: 24 hours after the final challenge (day 17), perform airway hyperresponsiveness measurements, followed by collection of bronchoalveolar lavage fluid and lung tissue for further analysis.

Measurement of Airway Hyperresponsiveness (AHR)

Materials:

-

FlexiVent system (SCIREQ) or equivalent

-

Methacholine (Sigma-Aldrich)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Tracheostomy cannula

Procedure:

-

Anesthetize the mouse and perform a tracheostomy.

-

Connect the mouse to the FlexiVent system and ensure stable ventilation.

-

Measure baseline airway resistance.

-

Expose the mouse to increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).

-

Record airway resistance after each methacholine challenge.

Bronchoalveolar Lavage (BAL) Fluid Analysis

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Hemocytometer or automated cell counter

-

Cytospin centrifuge

-

Wright-Giemsa stain

-

Flow cytometry antibodies (see below)

Procedure:

-

Euthanize the mouse and expose the trachea.

-

Cannulate the trachea and lavage the lungs three times with 0.8 mL of ice-cold PBS.

-

Pool the BAL fluid and centrifuge at 300 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in 1 mL of PBS.

-

Total Cell Count: Determine the total number of cells using a hemocytometer.

-

Differential Cell Count: Prepare cytospin slides and stain with Wright-Giemsa. Count at least 300 cells under a microscope to determine the percentages of macrophages, neutrophils, eosinophils, and lymphocytes.

-

Flow Cytometry: Stain cells with a cocktail of fluorescently-labeled antibodies for more precise cell identification (e.g., F4/80 for macrophages, Ly-6G for neutrophils, Siglec-F for eosinophils, and CD3 for lymphocytes).

Lung Histology

Materials:

-

10% neutral buffered formalin

-

Paraffin embedding materials

-

Microtome

-

Hematoxylin and Eosin (H&E) stain

-

Periodic acid-Schiff (PAS) stain

Procedure:

-

Perfuse the lungs with PBS and then inflate with 10% neutral buffered formalin at a constant pressure.

-

Excise the lungs and fix in formalin for 24 hours.

-

Process the lung tissue and embed in paraffin.

-

Cut 5 µm sections and mount on slides.

-

H&E Staining: Stain sections with H&E to assess inflammatory cell infiltration.

-

PAS Staining: Stain sections with PAS to visualize mucus-producing goblet cells.

-

Score the stained sections for inflammation and mucus production in a blinded manner.

In Vitro Macrophage Polarization Assay

Materials:

-

Bone marrow cells from mice

-

L-929 cell-conditioned medium (as a source of M-CSF)

-

RPMI 1640 medium with 10% FBS

-

LPS (100 ng/mL)

-

IFN-γ (20 ng/mL)

-

CYM50308

-

RNA extraction kit and reagents for qRT-PCR

-

Antibodies for Western blotting (e.g., anti-phospho-JNK, anti-total-JNK)

Procedure:

-

Generate Bone Marrow-Derived Macrophages (BMDMs): Culture bone marrow cells in RPMI 1640 supplemented with 10% FBS and 20% L-929 cell-conditioned medium for 7 days to differentiate them into BMDMs.

-

M1 Polarization: Pre-treat BMDMs with CYM50308 for 1 hour, then stimulate with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours to induce M1 polarization.

-

Analysis:

-

qRT-PCR: Extract RNA and perform qRT-PCR to measure the expression of M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arg1, Ym1).

-

Western Blot: Lyse the cells at an earlier time point (e.g., 30 minutes) after LPS/IFN-γ stimulation to assess the phosphorylation status of JNK.

-

Conclusion

CYM50308 represents a valuable pharmacological tool for investigating the role of S1PR4 in the pathogenesis of asthma. The evidence strongly suggests that S1PR4 agonism can ameliorate neutrophilic airway inflammation by modulating macrophage polarization. The detailed protocols provided in this guide are intended to facilitate reproducible and rigorous preclinical studies to further explore the therapeutic potential of targeting the S1PR4 pathway in asthma and other inflammatory diseases. Further research is warranted to fully elucidate the downstream signaling events and to evaluate the long-term efficacy and safety of S1PR4 agonists.

References

Methodological & Application

Application Note: In Vitro Assay for Evaluating the Immunomodulatory Effects of CYM50308 on Primary T Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction